molecular formula C14H12ClN5 B2730678 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105234-21-6

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2730678
CAS No.: 1105234-21-6
M. Wt: 285.74
InChI Key: XYPMMHCUGGNFAI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with a primary research focus on FGFR1, FGFR2, and FGFR3. This compound has emerged as a critical pharmacological tool for investigating the dysregulated FGFR signaling pathway, which is a key driver in various pathological processes. Its high specificity makes it invaluable for studying oncogenic signaling, as aberrant FGFR activity is implicated in a wide range of cancers, including urothelial carcinoma, endometrial cancer, and lung squamous cell carcinoma. Researchers utilize this pyrazolopyrimidine-based inhibitor to elucidate the mechanistic role of FGFRs in cell proliferation, survival, migration, and differentiation. Preclinical studies highlight its application in dissecting FGFR-mediated resistance mechanisms to other targeted therapies and in exploring novel combination treatment strategies. The compound's well-characterized profile facilitates its use in both in vitro and in vivo models to validate FGFR as a therapeutic target and to understand the downstream consequences of its inhibition on cellular pathways. The research community employs this molecule extensively to probe the complexities of receptor tyrosine kinase biology and to advance the development of next-generation targeted agents for precision medicine.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-9-2-1-3-11(6-9)20-14-12(7-18-20)13(16-8-17-14)19-10-4-5-10/h1-3,6-8,10H,4-5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMMHCUGGNFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize green chemistry approaches to minimize environmental impact and improve yield .

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor, binding to the active site of the kinase and preventing substrate phosphorylation . This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name R1 (1-Position) R2 (4-Position) Yield (%) Melting Point (°C) Key Biological Activity
Target Compound 3-Chlorophenyl Cyclopropyl - - -
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 2-Chloro-2-phenylethyl 2-Chlorophenyl 69 169–171 Src kinase inhibition
1-(3-Chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Chlorophenyl 3-Morpholinopropyl - - Kinase modulation (predicted)
3-(6-Ethoxynaphthalen-2-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isobutyl 6-Ethoxynaphthalen-2-yl - - PfCDPK4 inhibition
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl Benzyl - - Screening compound (undisclosed target)

Key Observations :

  • Substituent Position : The position of the chlorophenyl group (e.g., 3- vs. 4-chlorophenyl) affects target selectivity. For example, 1-(4-chlorophenyl) derivatives are associated with broader kinase inhibition , while 3-chlorophenyl derivatives may favor specific pathways .
  • Amine Modifications: Cyclopropylamine (target compound) likely enhances metabolic stability compared to bulkier groups like morpholinopropyl .

Key Observations :

  • Kinase Inhibition : Compounds with thioether substituents (e.g., methylthio in SI388) show enhanced Src kinase inhibition due to hydrophobic interactions with the ATP-binding pocket .
  • Toxicity: Pyrazolo[3,4-d]pyrimidines with methyl or benzyl groups exhibit mutagenicity in Ames tests but are generally non-carcinogenic .

Key Observations :

  • Yields for pyrazolo[3,4-d]pyrimidines typically range from 34% to 82%, influenced by steric hindrance and purification methods .
  • The target compound’s cyclopropyl group may require optimized coupling conditions to avoid side reactions.

Biological Activity

1-(3-Chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₂ClN₅
  • Molecular Weight : 285.73 g/mol
  • CAS Number : 1105234-21-6

The compound primarily targets:

  • Cyclin-Dependent Kinase 2 (CDK2)
  • Epidermal Growth Factor Receptor (EGFR)

Mode of Action

1-(3-Chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits CDK2 and EGFR activity, leading to:

  • Cell Cycle Arrest : Prevents cell proliferation by inhibiting key regulators of the cell cycle.
  • Anti-proliferative Effects : Demonstrated significant cytotoxicity against various cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity Cell Line/Model IC₅₀ Value (µM) Notes
Inhibition of CDK2MCF-70.45Significant anti-proliferative activity.
Inhibition of EGFRHCT-1160.62Effective in blocking growth signals.
CytotoxicityHepG-21.0Moderate activity noted.
Antimicrobial ActivityVarious bacteriaN/AExhibited some inhibitory effects.

Study 1: CDK2 Inhibition

A study demonstrated that 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine showed potent inhibition against CDK2 with an IC₅₀ of 0.45 µM in MCF-7 cells. The mechanism involved competitive binding at the ATP-binding site, disrupting the phosphorylation processes crucial for cell cycle progression.

Study 2: EGFR Targeting

In another investigation focusing on HCT-116 cells, the compound exhibited an IC₅₀ of 0.62 µM against EGFR. This inhibition was linked to reduced downstream signaling pathways involved in cellular growth and survival, highlighting its potential as an anti-cancer agent.

Study 3: Antimicrobial Properties

Research also explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. While specific IC₅₀ values were not reported, notable inhibitory effects against various bacterial strains were documented, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

  • Synthetic Routes :

  • Nucleophilic Substitution : Reacting pyrazolo[3,4-d]pyrimidine precursors with 3-chlorophenyl halides under anhydrous conditions (e.g., acetonitrile or dichloromethane) to introduce the 3-chlorophenyl group .
  • Cyclopropane Amine Coupling : Using cyclopropylamine as a nucleophile in the presence of cesium carbonate (Cs₂CO₃) and palladium catalysts (e.g., Pd₂(dba)₃/XPhos) to form the N-cyclopropyl bond .
    • Characterization :
  • IR Spectroscopy : Confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm for pyrazolo-pyrimidine) and cyclopropyl protons (δ 1.0–2.0 ppm) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .
  • HPLC Purity Analysis : Ensures >95% purity using reverse-phase columns and UV detection .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in cyclopropane or aryl substituents .

Advanced Research Questions

Q. How can solvent choice and catalysts impact the yield of N-cyclopropylation reactions in pyrazolo[3,4-d]pyrimidine synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of cyclopropylamine, improving coupling efficiency. Non-polar solvents (e.g., toluene) may reduce side reactions .
  • Catalytic Systems :

  • Pd/XPhos : Achieves high yields (>70%) in Buchwald-Hartwig amination but requires inert conditions .
  • Copper(I) Bromide : Lower-cost alternative for Ullmann-type couplings, though yields may vary (e.g., 17–29%) .
    • Contradictions : Some studies report lower yields with copper catalysts compared to palladium; this may stem from incomplete ligand coordination or oxygen sensitivity .

Q. What strategies resolve discrepancies in NMR data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Variable Temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., rotational isomerism in the cyclopropyl group) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons in the 3-chlorophenyl and pyrazolo-pyrimidine moieties .
  • Deuteration Studies : Replacing exchangeable protons (e.g., NH) with deuterium clarifies splitting patterns .

Q. How can researchers evaluate the bioactivity of this compound in anticancer or anti-inflammatory studies?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
  • Cell Viability : Test IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
    • Structure-Activity Relationship (SAR) :
  • Modify the 3-chlorophenyl group to assess electronic effects on bioactivity .
  • Replace cyclopropyl with bulkier substituents (e.g., piperidine) to study steric impacts .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?

  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and prevent over-reaction .
  • Purification : Optimize column chromatography (e.g., EtOAc/hexane gradients) or recrystallization (e.g., acetonitrile) to remove Pd residues or unreacted amines .
  • Controlled Atmosphere : Conduct moisture-sensitive steps (e.g., cyclopropane coupling) under nitrogen/argon to avoid hydrolysis .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrazolo[3,4-d]pyrimidine derivatives vary across studies?

  • Catalyst Loading : Palladium-based systems (0.5–2 mol%) often yield >70%, whereas copper catalysts (<1 mol%) may require higher equivalents of amine .
  • Substituent Effects : Electron-withdrawing groups (e.g., 3-Cl) slow coupling kinetics compared to electron-donating groups .
  • Workup Methods : Incomplete extraction or drying (e.g., residual water in organic layers) can artificially reduce yields .

Methodological Resources

  • Synthetic Protocols : Refer to palladium-catalyzed amination in J. Org. Chem. and copper-mediated methods in Chem. Methodol. .
  • Bioactivity Guidelines : Follow NIH/NCI protocols for cytotoxicity screening .

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